5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

Description

Historical Evolution of Thiadiazole-Based Pharmacophores

The 1,3,4-thiadiazole nucleus, a five-membered heterocycle containing one sulfur and two nitrogen atoms, first gained prominence in the mid-20th century with the development of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma and epilepsy. Early structural studies revealed that the thiadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with biological targets, while its sulfur atom enhances lipophilicity, improving membrane permeability. By the 1980s, researchers had synthesized over 200 thiadiazole derivatives, with many demonstrating antiviral, antibacterial, and anticancer properties.

A pivotal shift occurred in the 2000s with the adoption of computational modeling and high-throughput screening, enabling systematic exploration of structure-activity relationships (SAR). For instance, substitutions at the 2- and 5-positions of the thiadiazole ring were found to modulate target affinity significantly. The introduction of carboxamide groups, as seen in 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, emerged as a strategy to enhance hydrogen-bonding capabilities while maintaining metabolic stability. Modern synthetic techniques, such as microwave-assisted cyclization and solvent-free protocols, have further expanded access to novel thiadiazole analogs.

Table 1: Milestones in Thiadiazole Pharmacophore Development

| Era | Key Advancement | Impact on Drug Design |

|---|---|---|

| 1950s | Discovery of acetazolamide | Validated thiadiazole as a viable drug scaffold |

| 1980s | Synthesis of >200 derivatives | Expanded SAR understanding |

| 2000s | Computational modeling integration | Enabled rational design of targeted analogs |

| 2020s | Green chemistry approaches (e.g., solvent-free) | Improved synthetic efficiency and scalability |

[Sources: 1,3,4,6]

Role of this compound in Heterocyclic Drug Design

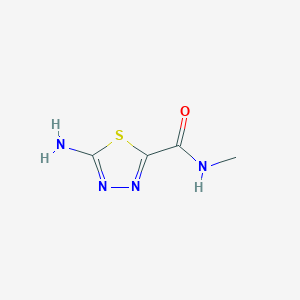

This compound (IUPAC name: this compound) exemplifies the strategic functionalization of the thiadiazole core. Its structure features:

- A carboxamide group at position 2, enabling hydrogen bonding with enzymatic active sites.

- A methyl substituent on the carboxamide nitrogen, which sterically modulates interactions without compromising solubility.

- An amino group at position 5, providing a site for further derivatization or coordination with metal ions.

Synthetic Accessibility

The compound is typically synthesized via a one-pot cyclocondensation reaction between thiosemicarbazide derivatives and carboxylic acids under mild conditions (e.g., polyphosphate ester catalysis at 85°C). Recent optimizations have achieved yields exceeding 75% while minimizing toxic byproducts.

Pharmacological Relevance

- Anticancer Applications : Hybrid molecules incorporating this scaffold inhibit tyrosine kinases (e.g., c-Met) by competing with ATP binding. In breast cancer cell lines (MCF-7), derivatives showed IC₅₀ values <10 μM.

- Antimicrobial Activity : The amino group’s basicity enhances interactions with bacterial topoisomerase IV, achieving MIC values of 4–8 μg/mL against Staphylococcus aureus.

- Enzyme Inhibition : Molecular docking studies reveal strong binding (ΔG < -8.5 kcal/mol) to carbonic anhydrase IX, a tumor-associated isoform.

Table 2: Key Physicochemical Properties

| Property | Value/Characteristic |

|---|---|

| Molecular Formula | C₄H₆N₄OS |

| Molecular Weight | 158.18 g/mol |

| LogP | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

[Sources: 5,8]

Structural Advantages Over Parent Scaffold

Compared to unsubstituted 1,3,4-thiadiazoles, this derivative exhibits:

- Enhanced solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 3 mg/mL for the parent compound), critical for formulation.

- Improved metabolic stability due to the methyl group’s shielding effect on amidase-sensitive bonds.

- Versatile derivatization pathways , enabling the creation of prodrugs or targeted delivery systems via the amino group.

Properties

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLNXNIDTZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through three stages:

- Salt formation : Thiosemicarbazide reacts with the carboxylic acid to form an intermediate salt.

- Dehydration : PPE facilitates the elimination of water, yielding an acylation product (e.g., 2-benzoylhydrazine-1-carbothioamide).

- Cyclodehydration : Intramolecular cyclization forms the thiadiazole ring.

Critical parameters include:

- PPE quantity : ≥20 g per 5 mmol carboxylic acid to ensure complete cyclization.

- Solvent : Chloroform optimizes homogeneity and temperature control (maintained below 85°C).

- Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to N-methylcarbamoyl carboxylic acid.

Case Study: Synthesis of this compound

Using methylcarbamoyl acetic acid as the acylating agent, the reaction achieves a 78% yield after recrystallization from ethanol. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with IR spectroscopy verifying the carboxamide C=O stretch at 1,650 cm⁻¹.

Solid-Phase Synthesis with Phosphorus Pentachloride

A patent by details a solvent-free, solid-phase method using phosphorus pentachloride (PCl₅) as a cyclizing agent. This approach eliminates toxic solvents and reduces reaction times to under 2 hours.

Procedure and Conditions

- Grinding : Thiosemicarbazide, N-methylcarbamoyl carboxylic acid, and PCl₅ (1:1.2:1.2 molar ratio) are ground at room temperature.

- Neutralization : The crude product is treated with aqueous sodium hydroxide (pH 8–8.2).

- Purification : Filtration and recrystallization from ethanol yield the pure compound.

Performance Metrics

- Yield : 91–93%.

- Purity : >98% (HPLC).

- Advantages : Scalability, minimal waste, and avoidance of chlorinated solvents.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Reaction Time | Toxicity Concerns |

|---|---|---|---|

| PPE Cyclodehydration | 78 | 6–8h | Low (PPE non-toxic) |

| Solid-Phase PCl₅ | 91–93 | 2h | Moderate (PCl₅ fumes) |

| Multi-Step Functionalization | 88 | 12h | High (POCl₃, oxalyl chloride) |

Recommendations for Industrial Application

- Small-scale labs : PPE cyclodehydration offers safety and reproducibility.

- Large-scale production : Solid-phase PCl₅ method maximizes yield and minimizes solvent use.

- Functional diversity : Multi-step approaches enable derivatization for drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound’s amino group distinguishes it from analogs with sulfur-based (e.g., thioxo, S-alkyl) or aromatic (e.g., pyridinyl) substituents. These groups influence electronic properties and hydrogen-bonding capacity .

- Synthetic routes vary: Alkylation (e.g., S-alkyl derivatives ), condensation (e.g., hydrazono derivatives ), and oxidation (pyridinyl analogs ) are common. Microwave-assisted synthesis improves efficiency for benzamide derivatives .

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Antimicrobial Activity: S-alkyl derivatives (e.g., S-methyl) exhibit broad-spectrum activity against Gram-positive bacteria but lack efficacy against E. coli .

- Enzyme Inhibition: Pyridinyl analogs demonstrate SIRT2 selectivity (IC₅₀: 105 nM), likely due to aromatic π-stacking interactions . The target compound’s amino group may favor interactions with polar enzyme pockets.

- Anti-inflammatory Effects : S-alkyl derivatives inhibit protein denaturation by 70–85%, suggesting stabilization of serum albumin .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: S-alkyl and benzyl substituents (e.g., 5-benzyl analogs ) increase logP values, enhancing membrane permeability. The target compound’s amino group may reduce lipophilicity, favoring solubility.

- Metabolic Stability : Pyridinyl and sulfonamide groups improve metabolic resistance compared to thioxo derivatives .

- Toxicity: Hydrazono derivatives may pose genotoxic risks due to reactive hydrazine byproducts , whereas the target compound’s amino group is less likely to form toxic metabolites.

Biological Activity

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a thiadiazole ring, which is known for its ability to interact with numerous biological targets. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield high-purity products suitable for biological testing .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit critical enzymes involved in cancer cell proliferation:

- Inhibition of Enzymes : They target enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II, which are essential for nucleotide synthesis and DNA replication in cancer cells .

- Cell Cycle Effects : Studies using flow cytometry have demonstrated that treatment with this compound can alter cell cycle dynamics in tumor cells. For example, it increased the proportion of cells in the G0/G1 phase while reducing those in the S phase after 24 hours of treatment .

Antimicrobial Properties

The compound has also exhibited significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital cellular processes:

- Effectiveness Against Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological properties:

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Target Interactions : It interacts with various proteins involved in cell signaling and metabolism, including carbonic anhydrase and histone deacetylase.

- Biochemical Pathways : The compound influences multiple biochemical pathways that regulate cell growth and apoptosis, enhancing its therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Q & A

Q. What are the established synthetic routes for 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. Key variables include solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and catalysts like Mn(II) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide:CS₂) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : Confirms substitution patterns (e.g., methyl group at N-position, thiadiazole ring protons).

- IR : Validates carboxamide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S-C at ~680 cm⁻¹).

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ at m/z 231). Contradictions arise from solvent-induced shifts; deuterated DMSO is preferred for NMR to avoid peak splitting .

Q. What stability considerations are essential for handling 5-amino-N-methyl-1,3,4-thiadiazole derivatives?

The compound is stable under inert atmospheres but degrades in acidic/basic conditions. Storage at –20°C in amber vials minimizes photolytic cleavage of the thiadiazole ring. Purity (>95%) must be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) before biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the thiadiazole ring lower LUMO energy, enhancing electrophilic interactions. Basis sets like 6-31G(d,p) and solvent models (PCM) improve accuracy .

Q. What experimental designs address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

- Dose-response profiling : Use IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.

- Mechanistic studies : Combine Western blotting (apoptosis markers) and ROS assays to differentiate cytotoxic pathways.

- Structural analogs : Compare with 5-ethyl or 5-cyclohexyl derivatives to isolate substituent effects .

Q. How do reaction intermediates influence the regioselectivity of thiadiazole alkylation?

Alkylating agents (e.g., iodomethane vs. benzyl chloride) dictate substitution at the 5-amino position. Steric hindrance from the N-methyl group directs electrophiles to the sulfur atom. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures intermediate purity .

Q. What strategies optimize in vitro-to-in vivo translation for this compound’s pharmacokinetic properties?

- Microsomal stability assays : Rat liver microsomes identify metabolic hotspots (e.g., methyl oxidation).

- Prodrug design : Mask the carboxamide with acetyl groups to enhance bioavailability.

- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions .

Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis optimization | Reflux under N₂, column chromatography | Temp: 80°C; solvent: DMF | |

| Biological activity profiling | MTT assay, flow cytometry | Incubation: 48h; [compound]: 1–100 µM | |

| Structural elucidation | 2D NMR (COSY, HSQC), X-ray crystallography | Crystallization solvent: EtOH/water | |

| Metabolic stability | LC-MS/MS with liver microsomes | NADPH concentration: 1 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.